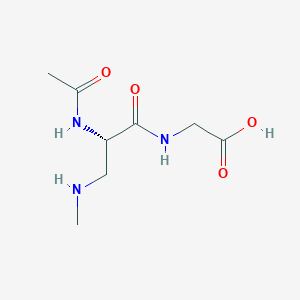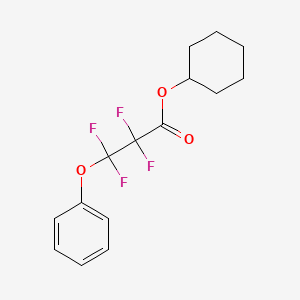
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is a chemical compound with the molecular formula C15H18F4O3 It is known for its unique structural features, which include a cyclohexyl group, a tetrafluorinated carbon chain, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate typically involves the reaction of cyclohexanol with 2,2,3,3-tetrafluoro-3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexyl carboxylic acid.
Reduction: Formation of cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The tetrafluorinated carbon chain and phenoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
- Cyclohexyl 2,2,3,3-tetrafluoro-3-ethoxypropanoate
- Cyclohexyl 2,2,3,3-tetrafluoro-3-butoxypropanoate
Uniqueness
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and butoxy analogs
Properties
CAS No. |
873013-81-1 |
|---|---|
Molecular Formula |
C15H16F4O3 |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate |
InChI |
InChI=1S/C15H16F4O3/c16-14(17,13(20)21-11-7-3-1-4-8-11)15(18,19)22-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
GYZKGIXSLARJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C(OC2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
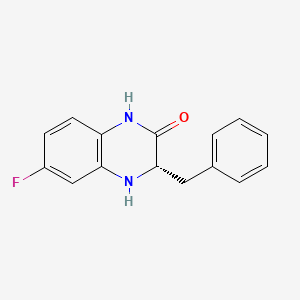
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
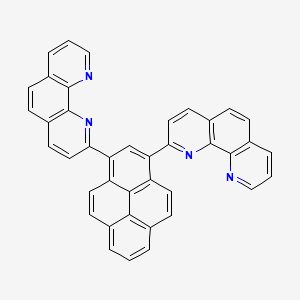
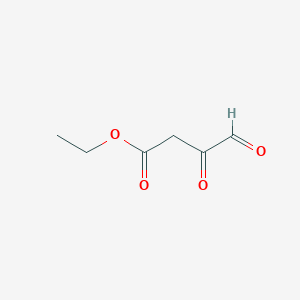
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
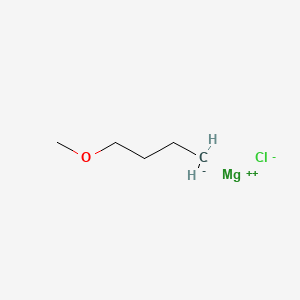
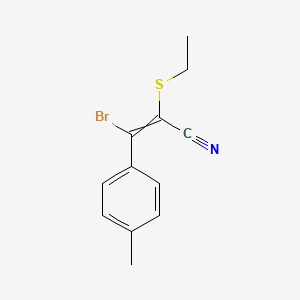
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
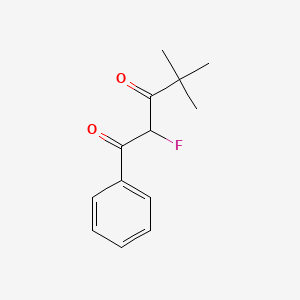
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
